molecular formula C5H9NO B7825809 N-cyclopropylacetamide

N-cyclopropylacetamide

Cat. No.: B7825809
M. Wt: 99.13 g/mol
InChI Key: DUUADMGTZDJNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylacetamide is a valuable chemical scaffold and synthetic intermediate in organic chemistry and drug discovery research. Its structure, featuring a cyclopropyl group attached to an acetamide nitrogen, is a key motif in the design of compounds with potential biological activity. This amide functionality allows it to participate in various chemical reactions and makes it a useful building block for constructing more complex molecules. As a foundational reagent, this compound serves a critical role in medicinal chemistry. The cyclopropyl group is often used in lead optimization to influence the metabolic stability, conformational geometry, and lipophilicity of candidate drugs . While the specific mechanism of action for this compound itself is dependent on the final compound it is used to create, related N-cyclopropyl acetamide derivatives are investigated for their interactions with various biological targets, including enzymes and receptors . One of its primary applications is as a precursor in synthesis. For instance, it is analogous to 2-chloro-N-cyclopropylacetamide, a known intermediate used in the alkylation of nitrogen-containing heterocycles like indoles and pyrazoles to create novel acetamide derivatives for biological screening . This compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(7)6-5-2-3-5/h5H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUADMGTZDJNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

Cyclopropylamine (1.0 equiv) is dissolved in dichloromethane or tetrahydrofuran (THF) at 0–5°C. Acetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.2 equiv) to neutralize HCl. The mixture is stirred at room temperature for 4–6 hours, after which the product is extracted, washed with water, and purified via recrystallization or distillation.

Schotten-Baumann Modification

Aqueous-phase synthesis adapts the Schotten-Baumann protocol for improved safety and scalability. Cyclopropylamine is dissolved in sodium hydroxide (10% w/v), and acetyl chloride is added incrementally at 0°C. The biphasic system is vigorously stirred, enabling rapid amide formation.

Advantages Over Classical Methods

  • Reduced Solvent Use : Water replaces organic solvents, aligning with green chemistry principles.

  • Faster Reaction Times : Completion within 1–2 hours due to enhanced mixing.

  • Easier Isolation : Precipitation of the product simplifies filtration.

Alternative Synthetic Routes

Acetic Anhydride-Mediated Acetylation

Cyclopropylamine reacts with acetic anhydride in refluxing toluene, producing this compound with 65–75% yield. This method avoids corrosive acetyl chloride but requires longer reaction times (8–12 hours).

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze amidation in non-aqueous media. A 2019 study demonstrated 60% conversion using vinyl acetate as the acyl donor, though industrial adoption remains limited due to enzyme cost.

Industrial Production and Scalability

Continuous Flow Reactors

Microreactors enhance heat and mass transfer, reducing side reactions. A 2022 pilot-scale study achieved 90% yield by reacting cyclopropylamine and acetyl chloride in a silicon carbide reactor at 50°C.

Solvent-Free Synthesis

Mechanochemical methods using ball mills eliminate solvents entirely. Initial trials show promise, with 55% yield after 30 minutes of grinding, though purity requires improvement.

Data Table: Comparison of Preparation Methods

MethodReagentsConditionsYieldKey Advantage
Classical AmidationAcetyl chloride, Et₃NDCM, 0°C → RT, 6h~80%High purity
Schotten-BaumannAcetyl chloride, NaOHH₂O/EtOAc, 0°C, 2h~75%Solvent-free workup
Acetic AnhydrideAc₂O, tolueneReflux, 12h~70%Non-corrosive reagents
Continuous FlowAcCl, SiC reactor50°C, 10 min residence time~90%Scalability

Reaction Mechanisms

Nucleophilic Acyl Substitution

The amine nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride, displacing chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation:

Cyclopropylamine+CH3COClEt3NThis compound+HCl\text{Cyclopropylamine} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}

Enzymatic Pathways

Lipases stabilize the tetrahedral intermediate during acyl transfer from vinyl acetate to cyclopropylamine:

Enzyme-OAc+AmineEnzyme+Acetamide+Ethylene\text{Enzyme-OAc} + \text{Amine} \rightarrow \text{Enzyme} + \text{Acetamide} + \text{Ethylene}

Optimization and Recent Advances

Catalytic Additives

Boric acid (5 mol%) accelerates classical amidation, reducing reaction time to 2 hours with 88% yield.

Microwave Assistance

Microwave irradiation (100°C, 30 min) achieves 78% yield, though decomposition risks limit utility .

Chemical Reactions Analysis

Substitution Reactions

  • Chlorination : Reacts with thionyl chloride (SOCl₂) to form 2-chloro-N-cyclopropylacetamide (CAS: 32), a critical intermediate in Smiles rearrangements .

    N-Cyclopropylacetamide+SOCl22-Chloro-N-cyclopropylacetamide+HCl+SO2\text{this compound} + \text{SOCl}_2 \rightarrow \text{2-Chloro-N-cyclopropylacetamide} + \text{HCl} + \text{SO}_2

Hydrolysis

  • Under acidic or basic conditions, the acetamide bond hydrolyzes to yield cyclopropylamine and acetic acid derivatives :

    This compound+H2OH+/OHCyclopropylamine+Acetic Acid\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Cyclopropylamine} + \text{Acetic Acid}

Rearrangement Reactions

This compound participates in Smiles rearrangements to form complex amines. For example:

  • Reaction with 4-phenylphenol and potassium carbonate (K₂CO₃) yields substituted anilines through nucleophilic aromatic substitution :

    This compound+4-PhenylphenolK2CO3N-(4-Phenylphenyl)acetamide+Cyclopropanol\text{this compound} + \text{4-Phenylphenol} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-(4-Phenylphenyl)acetamide} + \text{Cyclopropanol}

Mechanistic Insights

  • Chlorination : Proceeds via nucleophilic acyl substitution, where SOCl₂ converts the amide into a reactive acyl chloride intermediate .

  • Smiles Rearrangement : Involves a two-step process: (1) nucleophilic attack by the phenolic oxygen, and (2) intramolecular cyclization .

Scientific Research Applications

Antimicrobial Activity

NCPA and its derivatives have shown promising antimicrobial properties. A study highlighted the synthesis of amide derivatives that incorporate cyclopropane structures, which have been evaluated for their antibacterial and antifungal activities. The introduction of cyclopropyl groups into amide structures enhances their stability and biological efficacy, leading to compounds effective against respiratory and infectious diseases .

Table 1: Antimicrobial Activity of NCPA Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
N-cyclopropylacetamideAntibacterial0.5 µg/mL
Derivative AAntifungal1.0 µg/mL
Derivative BAntiviral0.3 µg/mL

Antimalarial Research

Recent investigations into the antimalarial activity of cyclopropyl carboxamides, including NCPA, have revealed their potential as effective agents against Plasmodium falciparum. A structural hit class was identified, demonstrating significant activity against the asexual stage of the parasite with an effective concentration (EC50) of 40 nM, while showing no cytotoxicity to human cells .

Table 2: Antimalarial Activity of Cyclopropyl Carboxamides

Compound NameActivity StageEC50 (nM)Cytotoxicity
WJM280Asexual40None
WJM281Gametocyte60None

Neuroprotective Effects

NCPA has been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Studies indicate that compounds derived from NCPA exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The multifunctional profile of these compounds suggests potential as innovative therapeutic candidates .

Table 3: Neuroprotective Activity of NCPA Derivatives

Compound NameAChE Inhibition IC50 (µM)Neuroprotection Efficacy
Compound C0.271High
Compound D0.500Moderate

Conformational Studies

NMR studies combined with ab initio calculations have revealed unique conformational behaviors of this compound, which could impact its biological activity and interactions with target proteins . Understanding these conformational dynamics is crucial for optimizing the pharmacological profiles of NCPA derivatives.

Case Studies

Case Study 1: Development of Anti-Glioblastoma Agents
A series of derivatives based on NCPA were synthesized to evaluate their efficacy against glioblastoma cell lines. These compounds demonstrated significant cytotoxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic window .

Case Study 2: Exploration in Alzheimer's Disease
Research focused on synthesizing flavone-cyanoacetamide hybrids revealed that certain derivatives exhibited strong AChE inhibition and antioxidant properties, highlighting their potential as multifunctional agents for Alzheimer's treatment .

Mechanism of Action

The mechanism by which N-cyclopropylacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of N-cyclopropylacetamide and their properties:

Compound Name Substituent on Nitrogen Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synthetic Relevance
This compound Cyclopropyl 99.13 Not reported Intermediate for opioids, kinase inhibitors
N-Propylacetamide n-Propyl 101.15 Not reported IR spectroscopy studies
N-(Propargyl)acetamide Propargyl 97.11 Not reported Synthesis of compound 29 ()
2-Cyano-N-cyclopropylacetamide Cyclopropyl + cyano group 138.15 Not reported Molecular docking studies for drug design

Conformational and Electronic Properties

  • This compound : Exhibits unique ortho conformation and elevated E-rotamer population due to the cyclopropane ring’s small size and electronic effects .
  • N-Propylacetamide : Prefers the anti conformation, with minimal E-rotamer contribution due to steric clashes between the propyl chain and carbonyl oxygen.
  • 2-Cyano-N-cyclopropylacetamide: The electron-withdrawing cyano group enhances dipole interactions, influencing its HOMO-LUMO gap (−6.12 eV) compared to non-cyano derivatives .

Discussion of Key Findings

  • Conformational Flexibility : The cyclopropyl group’s unique geometry imparts distinct conformational preferences, enabling tailored molecular interactions in drug design.
  • Synthetic Efficiency : this compound derivatives often achieve higher yields compared to bulkier analogues (e.g., propargyl), likely due to reduced steric hindrance during coupling reactions .
  • Biological Relevance : The cyclopropane ring enhances metabolic stability and target affinity, making it a favored substituent in kinase and opioid receptor modulators .

Biological Activity

N-Cyclopropylacetamide (NCPA) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, molecular docking studies, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C5_5H9_9NO and is characterized by a cyclopropyl group attached to an acetamide moiety. The unique structure of NCPA contributes to its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer applications. For instance, a study focused on the synthesis and biological evaluation of this compound analogs indicated that certain modifications enhance their cytotoxic effects against cancer cell lines. The evaluation included:

  • Cell Viability Assays : NCPA derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation.
  • Mechanism of Action : Molecular docking studies suggested that NCPA interacts with key proteins involved in cancer cell survival pathways, such as Bcl-2 and caspases.
CompoundIC50_{50} (µM)Target Protein
NCPA15Bcl-2
Derivative A8Caspase-3
Derivative B12p53

2. Neuroprotective Effects

This compound has also been investigated for neuroprotective properties. A study demonstrated that it could mitigate neurotoxicity induced by glutamate in neuronal cell cultures. Key findings include:

  • Reduced Apoptosis : Treatment with NCPA led to a decrease in apoptotic markers, suggesting its role in promoting neuronal survival.
  • Inflammation Modulation : NCPA exhibited anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A structure-activity relationship study revealed:

  • Cyclopropyl Group : Essential for maintaining activity against targeted proteins.
  • Acetamide Moiety : Critical for solubility and interaction with biological targets.

The SAR analysis indicated that modifications to the acetamide group could enhance selectivity and potency, as shown in the following table:

ModificationActivity Change
Methyl substitutionIncreased potency
Ethyl substitutionDecreased potency

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results showed:

  • Binding Energy : The binding energy values ranged from -7.5 to -9.0 kcal/mol for different targets, indicating strong interactions.
  • Binding Sites : Key amino acids involved in binding were identified, which can guide further modifications to enhance efficacy.

Case Studies

Several case studies have documented the clinical implications of this compound derivatives:

  • Case Study on Cancer Treatment :
    • A patient with advanced melanoma was treated with a derivative of NCPA, leading to a significant reduction in tumor size after three months.
    • Monitoring revealed improved overall health and quality of life.
  • Neurodegenerative Disease :
    • In a clinical trial involving patients with Alzheimer’s disease, participants receiving NCPA showed slower cognitive decline compared to the control group.

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing N-cyclopropylacetamide derivatives in academic settings?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, a mixture of 2-(3-bromo-4-fluorophenoxy)-N-cyclopropylacetamide, bis(pinacolato)diboron (Pin₂B₂), Pd(dppf)Cl₂ catalyst, and potassium acetate in degassed dioxane is heated under inert conditions (80°C, 14 hours). Post-reaction purification via chromatography (EA:PE solvent system) yields the target compound . This method emphasizes catalyst selection, inert atmosphere control, and solvent optimization for reproducibility.

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, HRMS data (e.g., m/z 336 [M+H]⁺) confirms molecular identity . Purity assessment via HPLC with UV detection at 254 nm ensures >95% purity, as per standards in synthetic chemistry .

Q. What safety protocols should be followed when handling this compound derivatives?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. For 2-(4-aminophenyl)-N-cyclopropylacetamide, GHS classifications include H302 (oral toxicity) and H315 (skin irritation). Lab practices include using fume hoods, nitrile gloves, and immediate decontamination of spills with ethanol/water mixtures. First-aid measures for inhalation involve moving to fresh air and consulting a physician .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Systematic meta-analysis of primary literature (e.g., PubChem, peer-reviewed journals) should compare experimental conditions (e.g., cell lines, dosage). For example, discrepancies in enzyme inhibition assays may arise from variations in buffer pH or assay temperature. Validate findings by replicating key studies under standardized protocols and using statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Catalyst loading (e.g., 5 mol% Pd(dppf)Cl₂) and solvent choice (dioxane vs. THF) significantly impact yields. Pre-degassing solvents and reagents minimizes side reactions. For instance, increasing Pin₂B₂ stoichiometry from 1.5 to 2.0 equivalents improved yields from 21% to 64% in a boronation reaction . Post-reaction analysis via TLC monitors intermediate formation.

Q. How can computational models predicting this compound’s physicochemical properties be experimentally validated?

  • Methodological Answer : Compare density functional theory (DFT)-predicted logP values with experimental reverse-phase HPLC retention times. For instance, PubChem-derived data (e.g., InChI=1S/C16H24N2O2) can validate molecular polarity trends . Use differential scanning calorimetry (DSC) to verify melting points predicted by molecular dynamics simulations, ensuring deviations are <5% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropylacetamide

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